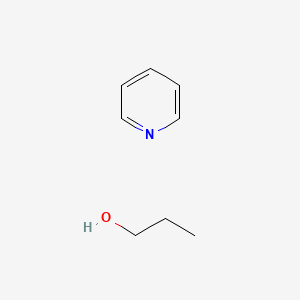![molecular formula C14H19N5O4S4 B14516921 2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine CAS No. 62941-25-7](/img/structure/B14516921.png)
2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N~1~,N’~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine is a complex organic compound featuring a nitro group, thiazole rings, and methanesulfinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N~1~,N’~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine typically involves multi-step organic reactions. The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The methanesulfinyl groups are introduced via sulfoxidation reactions, where sulfides are oxidized to sulfoxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The final step involves the coupling of these intermediates with a nitroethene derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N~1~,N’~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine can undergo various chemical reactions, including:
Oxidation: The thiazole rings and methanesulfinyl groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfones and further oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Nitro-N~1~,N’~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Nitro-N~1~,N’~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole rings may also interact with specific enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobiphenyl: Contains a nitro group and biphenyl structure.
Thiazole derivatives: Compounds with thiazole rings and various substituents.
Uniqueness
2-Nitro-N~1~,N’~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine is unique due to its combination of nitro, thiazole, and methanesulfinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62941-25-7 |
|---|---|
Molecular Formula |
C14H19N5O4S4 |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-nitro-1-N,1-N'-bis[2-(1,3-thiazol-2-ylmethylsulfinyl)ethyl]ethene-1,1-diamine |
InChI |
InChI=1S/C14H19N5O4S4/c20-19(21)9-12(15-3-7-26(22)10-13-17-1-5-24-13)16-4-8-27(23)11-14-18-2-6-25-14/h1-2,5-6,9,15-16H,3-4,7-8,10-11H2 |
InChI Key |
JTACUPCYCIDUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CS(=O)CCNC(=C[N+](=O)[O-])NCCS(=O)CC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
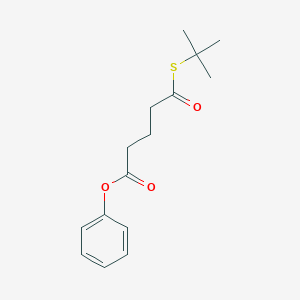
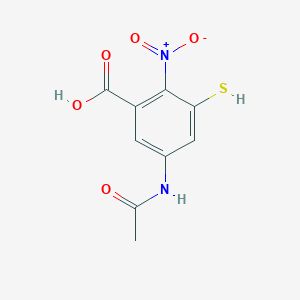
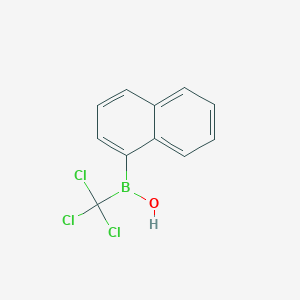
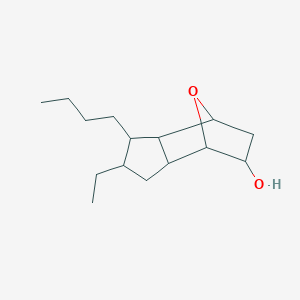

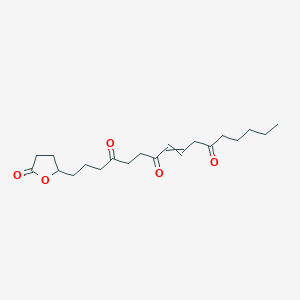
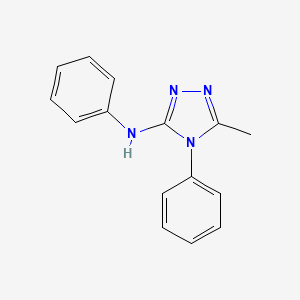
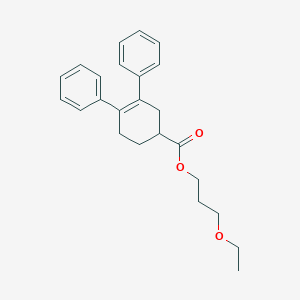
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)
